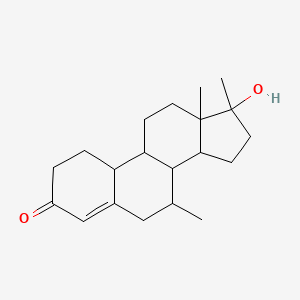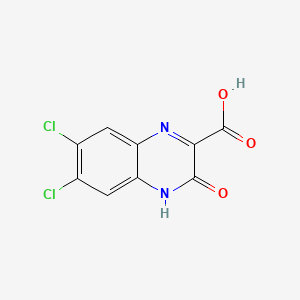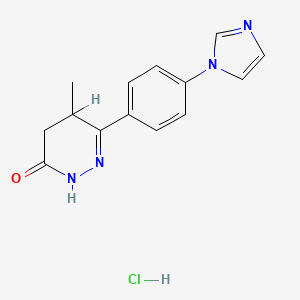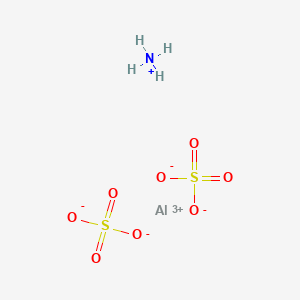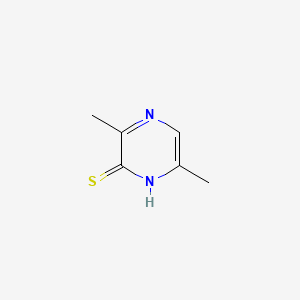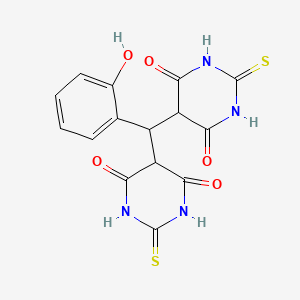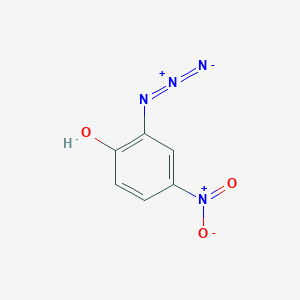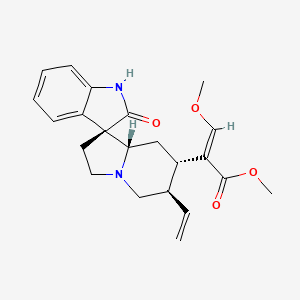![molecular formula C18H14N2O3S B1230381 6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1230381.png)
6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
Applications De Recherche Scientifique
Antitubercular Applications
- Synthesis as Antitubercular Agents : Compounds related to 6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide have been designed and synthesized as potential anti-tubercular agents. These molecules exhibit in vitro antitubercular activity against the strain H37Ra of Mycobacterium tuberculosis, highlighting their potential in combating tuberculosis (Karkara et al., 2020).
Anticancer Applications
- Cytotoxicity Against Cancer Cells : Derivatives of this compound have been synthesized and tested for antiproliferative activity against various cancer cell lines. Certain derivatives, notably those with 5-keto-tetrahydrothieno[2,3-b]quinolones structures, demonstrated significant cytotoxicity, particularly against melanoma and breast cancer cell lines (Hung et al., 2014).
Synthesis and Structural Studies
- Synthesis and Polymorphism : The synthesis of related compounds, such as monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines, and studies on their polymorphic forms have been conducted. These studies contribute to understanding the structural and chemical properties of such compounds (Pakray & Castle, 1987).
Synthesis Techniques
- Efficient Synthesis Methods : New methods for synthesizing derivatives, such as 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines, have been developed. These methods involve Sonogashira coupling reactions and have applications in the synthesis of complex quinoxaline derivatives (Besharati-Seidani et al., 2016).
Antimicrobial Applications
- Antimicrobial Properties : Some quinoxaline derivatives, closely related to 6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide, exhibit notable antimicrobial activities. This demonstrates the potential of these compounds in developing new antimicrobial agents (Gupta & Chaudhary, 2012).
Applications in Breast Cancer Treatment
- Anti-Breast Cancer Activities : Substituted quinolines derived from similar compounds have shown promise as anti-breast cancer agents. Their synthesis and effectiveness against T47D breast cancer cells indicate potential therapeutic applications (Shi et al., 2008).
Photochemical and Photobiological Studies
- Photobiological Studies : Novel angular furo and thieno-quinolinones, which are structurally related, have been synthesized for photochemotherapeutic applications. Their antiproliferative activity and mutagenic effects were studied, contributing to the understanding of their photochemical properties (Fossa et al., 2002).
Antioxidant Properties
- Effects on Radical-Induced Oxidation of DNA : Studies on furoquinolines, similar to the compound , have investigated their antioxidant capacities. These compounds demonstrate the ability to protect DNA against various forms of radical-induced oxidation (Wang & Liu, 2012).
Propriétés
Nom du produit |
6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide |
|---|---|
Formule moléculaire |
C18H14N2O3S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
6-methoxy-N-(thiophen-2-ylmethyl)furo[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3S/c1-22-13-4-5-15-11(8-13)7-12-9-16(23-18(12)20-15)17(21)19-10-14-3-2-6-24-14/h2-9H,10H2,1H3,(H,19,21) |
Clé InChI |
UBKVGMKTRIFDBG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)NCC4=CC=CS4 |
SMILES canonique |
COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)NCC4=CC=CS4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




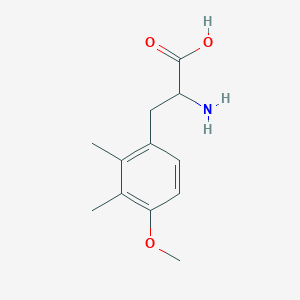

![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)

